Disperse Red 167

Übersicht

Beschreibung

Disperse Red 167 is a synthetic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing synthetic fibers such as polyester. This compound is known for its vibrant red color and excellent dyeing properties, including high temperature resistance and good light fastness .

Wissenschaftliche Forschungsanwendungen

Disperse Red 167 has several applications in scientific research:

Chemistry: Used as a model compound in studies of azo dye degradation and environmental impact.

Biology: Investigated for its interactions with biological systems and potential toxicity.

Medicine: Explored for its potential use in drug delivery systems due to its ability to bind to specific biological targets.

Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and cosmetics

Vorbereitungsmethoden

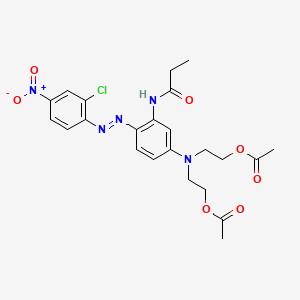

Synthetic Routes and Reaction Conditions: Disperse Red 167 is synthesized through a diazotization reaction followed by azo coupling. The process involves the reaction of 2-chloro-4-nitrobenzenamine with sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is then coupled with 3-acetamido-N,N-bis(2-acetoxyethyl)benzeneamine to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to facilitate the coupling reaction, and the product is isolated through filtration and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Disperse Red 167 undergoes various chemical reactions, including:

Reduction: The azo bond can be reduced to form aromatic amines.

Oxidation: The compound can be oxidized to form different oxidation products.

Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles.

Common Reagents and Conditions:

Reduction: Sodium dithionite or zinc in acidic conditions.

Oxidation: Potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed:

Reduction: Aromatic amines.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Substituted derivatives of this compound.

Wirkmechanismus

The mechanism of action of Disperse Red 167 involves its interaction with various molecular targets. The compound’s azo bond can undergo reduction, leading to the formation of aromatic amines, which can interact with cellular components. Additionally, the dye can form complexes with metal ions, affecting their bioavailability and activity .

Vergleich Mit ähnlichen Verbindungen

- Disperse Red 60

- Disperse Violet 93

- Disperse Orange 155

Comparison: Disperse Red 167 is unique due to its high temperature resistance and excellent dyeing properties. Compared to Disperse Red 60, it has better light fastness. Disperse Violet 93 and Disperse Orange 155, while similar in structure, differ in their dyeing properties and applications. This compound is particularly favored for its vibrant color and stability under various dyeing conditions .

Biologische Aktivität

Disperse Red 167 (C.I. 61968-52-3) is an azo dye extensively used in the textile industry, particularly for dyeing polyester and other synthetic fibers. Its vibrant red color and excellent lightfastness make it suitable for high-performance applications. However, its biological activity, particularly concerning toxicity and mutagenicity, has raised significant concerns regarding its environmental and health impacts.

This compound is characterized by its chemical structure as an azo compound, which is known for its potential to undergo metabolic conversion into harmful aromatic amines. The molecular weight of this compound is approximately 519.93 g/mol. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 61968-52-3 |

| Molecular Weight | 519.93 g/mol |

| Chemical Structure | Azo dye |

Toxicological Profile

Research indicates that this compound can exhibit mutagenic and toxic effects. Studies have shown that certain azo dyes can be metabolized by microorganisms to produce aromatic amines, which are associated with carcinogenic effects. The potential for these metabolites to cause DNA damage has been documented, raising concerns about the long-term health implications of exposure to this dye.

Case Studies on Toxicity

-

Mutagenicity Assessment :

A study conducted on the mutagenic potential of various azo dyes, including this compound, found that it could induce mutations in bacterial strains. The Ames test indicated a significant increase in revertant colonies when exposed to this dye, suggesting a strong mutagenic effect . -

Environmental Impact :

Research highlighted the degradation pathways of this compound in wastewater treatment processes. An eco-friendly approach using bacteria capable of degrading azo dyes showed promising results in reducing the concentration of this dye in effluents . This study emphasizes the importance of developing sustainable methods for treating wastewater containing synthetic dyes. -

Electrochemical Degradation :

Another study focused on the electrochemical degradation of this compound, demonstrating that bipolar electrocoagulation could effectively remove this dye from aqueous solutions. The removal efficiency was influenced by various parameters such as pH and current density .

Biological Activity and Mechanisms

This compound's biological activity can be attributed to its ability to interact with biological systems at the molecular level. The following mechanisms have been identified:

- Metabolic Activation : Microorganisms can metabolize this compound to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxicity.

- Oxidative Stress Induction : Exposure to this dye has been linked to increased oxidative stress markers in cells, contributing to cellular damage and apoptosis.

Comparative Analysis with Other Dyes

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure Type | Unique Characteristics |

|---|---|---|

| Disperse Red 343 | Azo | Higher lightfastness compared to this compound |

| Disperse Blue 165 | Azo | Known for excellent thermal stability |

| Disperse Orange 25 | Azo | More vibrant color but lower fastness properties |

| Disperse Yellow 54 | Azo | Often used in combination dyes for broader color ranges |

| Disperse Red 60 | Anthraquinone | Different chemical structure leading to varied applications |

Eigenschaften

IUPAC Name |

2-[N-(2-acetyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O7/c1-4-23(32)25-22-14-17(28(9-11-35-15(2)30)10-12-36-16(3)31)5-8-21(22)27-26-20-7-6-18(29(33)34)13-19(20)24/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDORFLXCSSFUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067259 | |

| Record name | Disperse Red 167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26850-12-4 | |

| Record name | N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26850-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-2-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026850124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Red 167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(2-acetoxyethyl)-4-chloro-2-nitro-5-[2-(propionamido)anilino]anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.